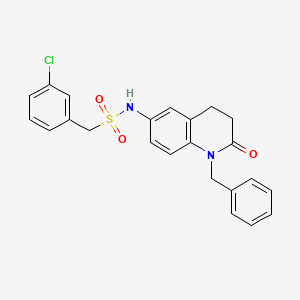
6-Brom-2-(1H-Imidazol-1-yl)-4-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline” is not available in the data I have .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline” are not available in the data I have .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, ein Kernbestandteil von „6-Brom-2-(1H-Imidazol-1-yl)-4-phenylchinazolin“, weist eine breite Palette chemischer und biologischer Eigenschaften auf . Es hat sich zu einem wichtigen Baustein in der Entwicklung neuer Medikamente entwickelt . Die Derivate von 1,3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antibakterielle Aktivität
Imidazolderivate wurden synthetisiert und auf ihre antibakterielle Aktivität gegen Escherichia coli, Bacillus subtilis und Staphylococcus aureus untersucht .
Antitumoraktivität
Imidazolderivate haben ein Potenzial in der Antitumoraktivität gezeigt. Beispielsweise hemmt 4-Chlor-N-(2-(4-Chlorphenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-yliden)benzamid (4e) das Wachstum der Gebärmutterhalskrebs-Zelllinie SISO und der Blasenkrebs-Zelllinie RT-112 mit IC50-Werten im Bereich von 2,38–3,77 μM .
Apoptose-Induktion
N-(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-yliden)-4-phenoxybenzolsulfonamid (5m) hat gezeigt, dass es Apoptose in der SISO-Zelllinie induziert .
Synthese neuer Derivate
Die Struktur von „this compound“ ermöglicht die Synthese neuer Derivate, die für die weitere Forschung und Entwicklung in der pharmazeutischen Chemie eingesetzt werden können .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The specific interactions and changes resulting from this compound would depend on the particular target and biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole is known to be a highly soluble compound , which suggests that its derivatives, including this compound, may also have good solubility. This could potentially impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2-imidazol-1-yl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4/c18-13-6-7-15-14(10-13)16(12-4-2-1-3-5-12)21-17(20-15)22-9-8-19-11-22/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWOJXJUKZFJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)



![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)

